molecular formula C26H17F2N3O2S B2728662 N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-phenoxy-N-[(pyridin-3-yl)methyl]benzamide CAS No. 922654-63-5

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-phenoxy-N-[(pyridin-3-yl)methyl]benzamide

Cat. No.: B2728662
CAS No.: 922654-63-5
M. Wt: 473.5
InChI Key: STLJTOAPBFLUCJ-UHFFFAOYSA-N
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Description

“N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide” is a chemical compound that contains a thiazole ring . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Scientific Research Applications

Discovery and Evaluation in VEGFR-2 Inhibition

The compound falls under a broader category of chemicals that have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. Such inhibitors, including closely related analogues, have shown significant efficacy in inhibiting VEGFR-2, demonstrating excellent kinase selectivity and favorable pharmacokinetic properties, which could be vital in developing new treatments for various carcinomas (Borzilleri et al., 2006).

Role in PET Imaging for Cancer

Analogues of this compound have been synthesized for potential use in positron emission tomography (PET) imaging to target specific cancer mutations, such as B-Raf(V600E) in cancers. These developments indicate the compound's relevance in creating imaging agents that can aid in the precise detection and diagnosis of cancer (Wang et al., 2013).

Synthesis and Chemical Properties

The synthesis and characterization of related compounds have been thoroughly explored, indicating methods to enhance their solubility, stability, and potential for further chemical modifications. These insights are crucial for tailoring the compound's properties for specific scientific and medical applications (Liu et al., 2002).

Anticancer Activity and Molecular Design

The compound and its analogues have been part of studies focusing on their anticancer activities, demonstrating the potential in designing new therapeutic agents. Their ability to interact with biological targets, such as enzymes and receptors, showcases the compound's utility in medicinal chemistry for treating various forms of cancer (Jeankumar et al., 2013).

Advanced Material Applications

Research into the compound's derivatives has also extended into materials science, exploring their use in creating novel polymers and materials with specific electronic and mechanical properties. Such applications suggest the compound's versatility beyond pharmaceuticals, indicating its potential in developing new materials for technological applications (Yokozawa et al., 2002).

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17F2N3O2S/c27-19-13-22(28)24-23(14-19)34-26(30-24)31(16-17-5-4-12-29-15-17)25(32)18-8-10-21(11-9-18)33-20-6-2-1-3-7-20/h1-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLJTOAPBFLUCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)N(CC3=CN=CC=C3)C4=NC5=C(C=C(C=C5S4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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